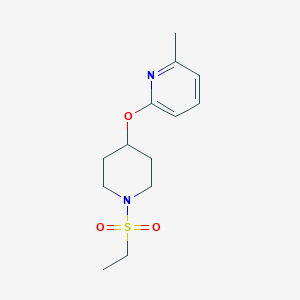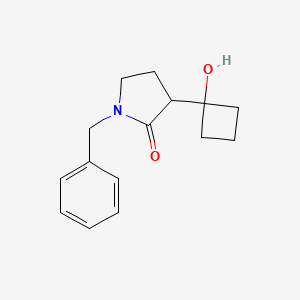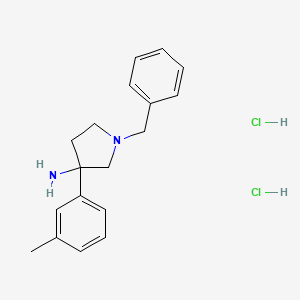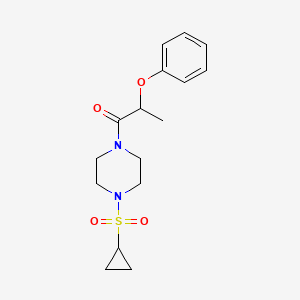![molecular formula C21H15FN4O4S B2830992 3-[[3-[(4-氟苯基)磺酰氨基]喹喔啉-2-基]氨基]苯甲酸 CAS No. 568543-85-1](/img/structure/B2830992.png)
3-[[3-[(4-氟苯基)磺酰氨基]喹喔啉-2-基]氨基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid” is a potent nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have promising biological properties. It belongs to the class of quinoxaline derivatives which are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods and synthetic strategies. Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular formula of this compound is C21H15FN4O4S, and it has a molecular weight of 438.43. The structure contains a quinoxaline ring system fused with a benzoic acid moiety, which is further substituted with a (4-fluorophenyl)sulfonylamino group .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 491.0±55.0 °C at 760 mmHg, and a flash point of 250.7±31.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, which can inhibit the growth of cancer cells.
Anti-Microbial Activity
Quinoxaline derivatives have been found to exhibit anti-microbial properties . They can act against a variety of microorganisms, making them potential candidates for the development of new anti-microbial drugs.
Anti-Convulsant Activity
Some quinoxaline derivatives have shown anti-convulsant activity . This suggests that they could be used in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity.
Anti-Tuberculosis Activity
Quinoxaline derivatives have demonstrated anti-tuberculosis activity . This could lead to the development of new drugs for the treatment of tuberculosis.
Anti-Malarial Activity
Quinoxaline derivatives have also shown potential as anti-malarial agents . They could be used in the development of new treatments for malaria.
Anti-Leishmanial Activity
Some quinoxaline derivatives have exhibited anti-leishmanial activity . This suggests that they could be used in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania.
作用机制
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Quinoxaline derivatives are known for their multifunctional properties
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance . The affected pathways and their downstream effects for this specific compound would need to be determined through further experimental studies.
Result of Action
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance . The specific effects of this compound would need to be determined through further experimental studies.
属性
IUPAC Name |
3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4S/c22-14-8-10-16(11-9-14)31(29,30)26-20-19(24-17-6-1-2-7-18(17)25-20)23-15-5-3-4-13(12-15)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXXASXJBSNEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>65.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)




![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)
![{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2830932.png)